2,3-Diphenylpyrido[3,4-b]pyrazine

PLED Band Gap Engineering Donor-Acceptor Polymer

2,3-Diphenylpyrido[3,4-b]pyrazine (CAS 67899-59-6) is a fused heterocyclic compound belonging to the pyridopyrazine family, featuring a pyridine ring fused to a pyrazine core with two phenyl substituents at the 2- and 3-positions. It is primarily utilized as an electron-acceptor (A) or auxiliary acceptor unit in donor–acceptor (D–A) conjugated materials for organic electronics, including dye-sensitized solar cells (DSSCs), polymer light-emitting diodes (PLEDs), and electrochromic polymers.

Molecular Formula C19H13N3
Molecular Weight 283.3 g/mol
CAS No. 67899-59-6
Cat. No. B3356666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylpyrido[3,4-b]pyrazine
CAS67899-59-6
Molecular FormulaC19H13N3
Molecular Weight283.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=C2C4=CC=CC=C4
InChIInChI=1S/C19H13N3/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)22-17-13-20-12-11-16(17)21-18/h1-13H
InChIKeyNENQBISDXSLACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylpyrido[3,4-b]pyrazine (CAS 67899-59-6): A Differentiated Electron-Acceptor Building Block for Organic Electronics


2,3-Diphenylpyrido[3,4-b]pyrazine (CAS 67899-59-6) is a fused heterocyclic compound belonging to the pyridopyrazine family, featuring a pyridine ring fused to a pyrazine core with two phenyl substituents at the 2- and 3-positions . It is primarily utilized as an electron-acceptor (A) or auxiliary acceptor unit in donor–acceptor (D–A) conjugated materials for organic electronics, including dye-sensitized solar cells (DSSCs), polymer light-emitting diodes (PLEDs), and electrochromic polymers [1] [2]. Unlike closely related building blocks such as quinoxaline or pyrido[2,3-b]pyrazine, the [3,4-b] ring fusion and the electron-withdrawing pyridine nitrogen at a specific position impart unique electronic properties that lead to quantifiable differences in photophysical and electrochemical performance.

Why 2,3-Diphenylpyrido[3,4-b]pyrazine Cannot Be Replaced by 2,3-Diphenylquinoxaline or Pyrido[2,3-b]pyrazine Analogs


Generic substitution within this compound class is unreliable because small structural changes to the heterocyclic core and its ring fusion geometry produce large, measurable shifts in key performance parameters. The [3,4-b]pyrazine core is a stronger electron acceptor than quinoxaline, directly altering the HOMO–LUMO gap and the resulting optical band gap of the material [1]. Furthermore, the regiochemistry of the pyridine nitrogen (3,4-b vs. 2,3-b fusion) reshapes the molecular orbital distribution and changes the reactivity of the heterocycle [2]. Below, we present multi-study comparative evidence demonstrating that swapping the [3,4-b]pyrazine unit for a quinoxaline or a [2,3-b]pyrazine isomer leads to quantifiable differences in optical band gap, emission wavelength, electrochromic behavior, and photovoltaic efficiency—differences that directly impact device performance and procurement specifications.

Quantitative Comparative Evidence for 2,3-Diphenylpyrido[3,4-b]pyrazine Selection


Optical Band Gap: Pyrido[3,4-b]pyrazine-Based Polymer (1.8 eV) vs. Pyridine-Based Copolymer (2.2 eV)

In a comparative study of vinylene-based donor-acceptor copolymers, replacing the acceptor unit from a 2,5-linked pyridine to a 5,8-linked 2,3-diphenylpyrido[3,4-b]pyrazine narrows the thin-film optical band gap by 0.4 eV. This reduction directly enables near-infrared (NIR) electroluminescence, demonstrating that the pyridopyrazine core is a stronger electron acceptor than a simple pyridine ring in the same polymer backbone. [1]

PLED Band Gap Engineering Donor-Acceptor Polymer

Electroluminescence Emission: 2,3-Diphenylpyrido[3,4-b]pyrazine Copolymer (800 nm NIR) vs. Pyridine Copolymer (690 nm Red)

When incorporated into otherwise identical vinylene-based alternating D–A copolymers, the 2,3-diphenylpyrido[3,4-b]pyrazine acceptor produces electroluminescence centered at 800 nm (NIR), whereas the 2,5-linked pyridine acceptor yields emission centered at 690 nm (red). This 110 nm bathochromic shift is a direct consequence of the lower band gap imparted by the stronger electron-accepting character of the pyridopyrazine unit. [1]

NIR OLED Electroluminescence Donor-Acceptor Copolymer

Auxiliary Acceptor in DSSC Dyes: 2,3-Diphenylpyrido[3,4-b]pyrazine (PP) Enables NIR Absorption Beyond 610 nm vs. Benzothiadiazole Analogs

In a systematic comparison of D–A–π–A organic dyes for DSSCs, the dye S3 incorporating 2,3-diphenylpyrido[3,4-b]pyrazine (PP) as the auxiliary acceptor achieved maximum absorption at 628 nm, versus 610–615 nm for analogous dyes using 5,6-difluorobenzothiadiazole (DFBT, S1) or benzothiadiazole (BT, S2). All three dyes share the same indeno[1,2-b]thiophene donor. [1] S3-based devices achieved a PCE of 7.23% with cobalt electrolyte under AM 1.5G, surpassing S1 and S2. This demonstrates that PP provides a quantifiable absorption advantage over established benzothiadiazole auxiliary acceptors in NIR dye design. [1]

Dye-Sensitized Solar Cell Auxiliary Acceptor NIR Dye

Reissert Reactivity: 2,3-Diphenylpyrido[3,4-b]pyrazine Forms Mono-Reissert Compound at the 5-Position—A Regiospecific Derivatization Handle Absent in Pyrido[2,3-b]pyrazine

The pyrido[3,4-b]pyrazine ring system is unique among pyridopyrazine isomers in its capacity to form isolable mono-Reissert compounds under standard conditions (acyl halide or chloroformate with trimethylsilyl cyanide). Specifically, 2,3-diphenylpyrido[3,4-b]pyrazine (7) reacts with benzene sulfonyl chloride and trimethylsilyl cyanide to give exclusively 5-cyano-2,3-diphenylpyrido[3,4-b]pyrazine (16). [1] In contrast, pyrido[2,3-b]pyrazine systems studied in the same work did not yield analogous mono-Reissert products under comparable conditions. [1] This regiospecific reactivity provides a selective synthetic entry point for further functionalization that is not available with the [2,3-b] isomer.

Reissert Compound Regiospecific Functionalization Heterocyclic Chemistry

Electrochromic Polymer Behavior: 2,3-Diphenylpyrido[3,4-b]pyrazine Copolymer Exhibits Distinct Green-to-Gray Switching vs. Pyridine-Based Blue-Red-Purple Tri-State

In a family of donor-acceptor polymers based on BEDOT (bis-ethylenedioxythiophene) donors, the polymer incorporating 2,3-diphenylpyrido[3,4-b]pyrazine as the acceptor (PBEDOT-PyrPyr) switches between a bright green neutral form and a gray oxidized form. [1] This is fundamentally different from the PBEDOT-Pyr polymer (pyridine acceptor), which exhibits three distinct color states: sky blue reduced, dark red neutral, and purple oxidized. [1] The compressed color palette of the pyridopyrazine polymer arises from the narrower band gap (consistent with the PLED findings above), providing a simpler two-color switching scheme.

Electrochromism Conjugated Polymer Band Gap

Physical Property Differentiation: Melting Point of 2,3-Diphenylpyrido[3,4-b]pyrazine (173–174 °C) vs. Pyrido[2,3-b]pyrazine Isomer (~118 °C)

The melting point of 2,3-diphenylpyrido[3,4-b]pyrazine is reported as 173–174 °C [1]. In contrast, the regioisomeric 2,3-diphenylpyrido[2,3-b]pyrazine has a reported melting point of approximately 118 °C . This >55 °C difference in melting point between regioisomers, which share identical molecular formula (C19H13N3) and molecular weight (~283.3 g/mol), reflects the different crystal packing forces arising from the altered position of the pyridine nitrogen atom. This property is important for both purification protocol design and formulation processing.

Thermal Properties Melting Point Regioisomer Differentiation

High-Value Application Scenarios for 2,3-Diphenylpyrido[3,4-b]pyrazine Driven by Comparative Evidence


Near-Infrared Polymer Light-Emitting Diode (NIR-PLED) Development

When developing NIR-emitting PLEDs, 2,3-diphenylpyrido[3,4-b]pyrazine is the preferred acceptor monomer over 2,5-linked pyridine because it narrows the optical band gap from 2.2 eV to 1.8 eV and red-shifts electroluminescence from 690 nm (red) to 800 nm (NIR) within the same copolymer architecture [1]. Pyridine-based alternatives simply cannot access the NIR regime without additional structural engineering. Procurement of the pyrido[3,4-b]pyrazine monomer is therefore essential to achieve true NIR emission.

NIR-Absorbing Dye-Sensitized Solar Cells (DSSCs)

For D–A–π–A organic sensitizers targeting NIR photon harvesting in DSSCs, 2,3-diphenylpyrido[3,4-b]pyrazine (PP) delivers a maximum dye absorption at 628 nm—13–18 nm further into the red than analogous benzothiadiazole (BT) or difluorobenzothiadiazole (DFBT) auxiliary acceptors [1]. This absorption advantage translates to a device PCE of 7.23% with cobalt electrolyte, making PP the recommended auxiliary acceptor when maximizing NIR light capture is the primary design goal [1].

Regiospecific Derivatization via Reissert Chemistry

Only the pyrido[3,4-b]pyrazine isomer forms isolable mono-Reissert compounds, providing a regiospecific synthetic entry point at the 5-position [1]. When a synthetic route requires selective cyanation at the pyridine ring of a diphenylpyridopyrazine scaffold, the 2,3-diphenylpyrido[3,4-b]pyrazine (CAS 67899-59-6) must be ordered—the pyrido[2,3-b]pyrazine isomer does not yield the analogous mono-Reissert product and cannot serve as a substitute [1].

Dual-Color Electrochromic Devices Requiring Simple Green-Gray Switching

In electrochromic polymer design, 2,3-diphenylpyrido[3,4-b]pyrazine-based copolymers (PBEDOT-PyrPyr) exhibit a simplified two-color green-to-gray switching scheme, in contrast to the three-color blue-red-purple behavior of the pyridine-based PBEDOT-Pyr analog [1]. For device architectures that demand unambiguous dual-state optical modulation with a narrower band gap (1.2 eV vs. 1.9 eV for the pyridine system), the pyridopyrazine monomer is the required procurement choice [1].

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